2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2-phenylethyl)benzamide
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Overview
Description
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2-phenylethyl)benzamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of dichloro, cyclopropylsulfamoyl, and phenylethyl groups attached to a benzamide core. Its unique structure makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2-phenylethyl)benzamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichloro-5-sulfamoylbenzoic acid. This intermediate is then subjected to nucleophilic substitution reactions to introduce the cyclopropylsulfamoyl group. The final step involves the coupling of the intermediate with 2-phenylethylamine under appropriate conditions to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atoms.
Scientific Research Applications
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2-phenylethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of carbonic anhydrase IX, an enzyme overexpressed in certain tumors.
Biological Studies: The compound’s interactions with various biological targets make it useful in studying enzyme inhibition and protein-ligand interactions.
Industrial Applications: Its unique chemical structure allows for potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2-phenylethyl)benzamide involves its binding to specific molecular targets, such as carbonic anhydrase IX. This binding inhibits the enzyme’s activity, which can lead to a decrease in tumor growth and metastasis . The compound’s structure allows for selective binding, minimizing off-target effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-5-sulfamoylbenzoic acid: A precursor in the synthesis of the target compound.
Methyl 2-halo-4-substituted-5-sulfamoylbenzoates: Similar compounds studied for their enzyme inhibition properties.
Uniqueness
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2-phenylethyl)benzamide stands out due to its specific combination of functional groups, which confer unique binding properties and potential therapeutic applications. Its ability to selectively inhibit carbonic anhydrase IX makes it a promising candidate for further research in cancer treatment.
Properties
Molecular Formula |
C18H18Cl2N2O3S |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C18H18Cl2N2O3S/c19-15-11-16(20)17(26(24,25)22-13-6-7-13)10-14(15)18(23)21-9-8-12-4-2-1-3-5-12/h1-5,10-11,13,22H,6-9H2,(H,21,23) |
InChI Key |
UXGRDXSQXQPCBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NCCC3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
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